![molecular formula C10H12F3NO2 B1521713 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol CAS No. 858619-53-1](/img/structure/B1521713.png)
1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
Descripción general
Descripción
1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is an organic compound that belongs to the class of trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . The molecular formula of this compound is C10H12F3NO2 .
Molecular Structure Analysis
The InChI code for 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is 1S/C10H12F3NO2/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol is 235.21 . It is a powder at room temperature . The predicted density is 1.295±0.06 g/cm3, and the predicted boiling point is 359.8±42.0 °C .Aplicaciones Científicas De Investigación
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
- Research indicates that compounds similar to 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol, particularly those with specific substituents on the amino group, demonstrate significant cardioselectivity. These compounds are notable for their potential use in treating heart diseases and have shown promise in their selectivity for beta-adrenoceptors (Rzeszotarski et al., 1983).
Antimicrobial Properties
- Aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propan-2-ol, related to the compound , have been synthesized and demonstrated efficient antimicrobial properties against various bacteria and fungi. This suggests potential applications in medicine for combating infections (Jafarov et al., 2019).
Application in Fluorescent Biomarkers
- Certain derivatives of 1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol have been explored for their use as fluorescent biomarkers, particularly in the quality control of biodiesel. These compounds have shown low acute toxicity to various biological models, which is crucial for their safe application in environmental and industrial contexts (Pelizaro et al., 2019).
Synthesis and Properties in Organic Chemistry
- The synthesis and properties of related compounds, such as 1-phenoxy-3-[(amidoalkyl)amino]propan-2-ols, have been extensively studied. These compounds have shown potential in various applications, including their use in medicinal chemistry for their beta-blocking properties (Large & Smith, 1983).
Role in Catalysis and Polymerization
- Studies have also looked into the use of related amine-phenol ligands in catalyzing reactions, particularly in the polymerization of specific compounds. This research opens up possibilities for the application of similar compounds in industrial processes and materials science (Liu et al., 2007).
Propiedades
IUPAC Name |
1-amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO2/c11-10(12,13)7-1-3-9(4-2-7)16-6-8(15)5-14/h1-4,8,15H,5-6,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXYSMSAOEZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCC(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-[4-(trifluoromethyl)phenoxy]propan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



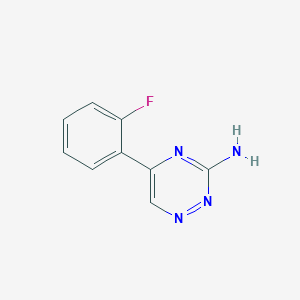
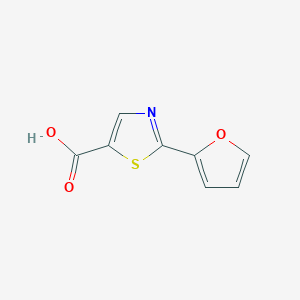
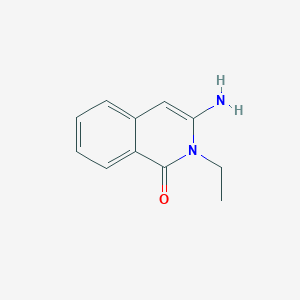
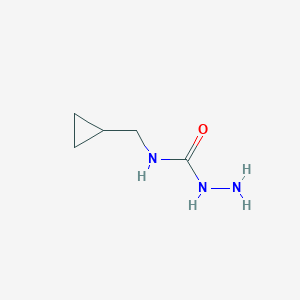
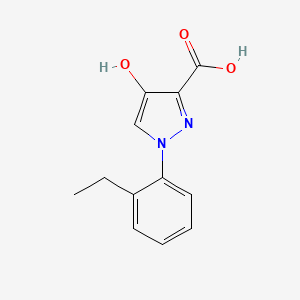
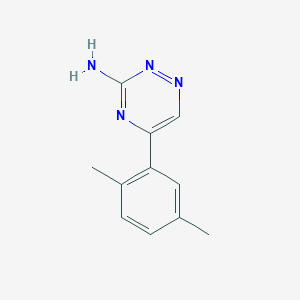
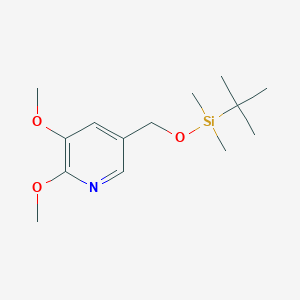
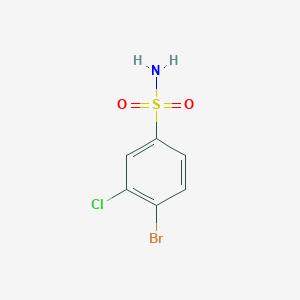
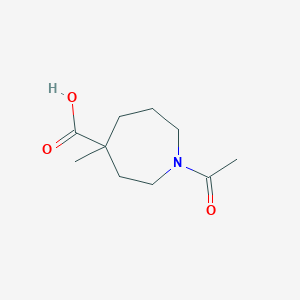
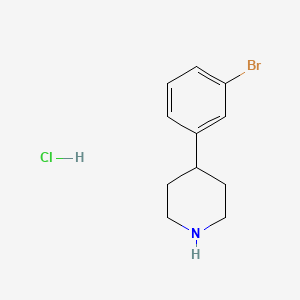
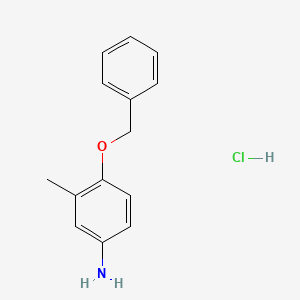
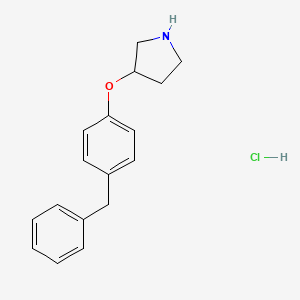
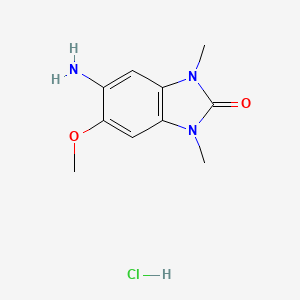
![C-(4-Isopropyl-[1,2,3]thiadiazol-5-yl)-methylamine hydrochloride](/img/structure/B1521653.png)